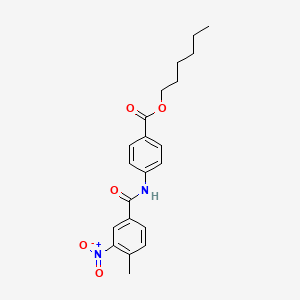

Hexyl 4-((4-methyl-3-nitrobenzoyl)amino)benzoate

Description

Hexyl 4-((4-methyl-3-nitrobenzoyl)amino)benzoate is a chemical compound with the following properties:

Linear Formula: CHNO

CAS Number: 302949-44-6

Molecular Weight: 384.436 g/mol

Properties

Molecular Formula |

C21H24N2O5 |

|---|---|

Molecular Weight |

384.4 g/mol |

IUPAC Name |

hexyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate |

InChI |

InChI=1S/C21H24N2O5/c1-3-4-5-6-13-28-21(25)16-9-11-18(12-10-16)22-20(24)17-8-7-15(2)19(14-17)23(26)27/h7-12,14H,3-6,13H2,1-2H3,(H,22,24) |

InChI Key |

UFKHVDPRPWPUNJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Industrial Production: As of now, there is no established industrial-scale production method for this compound. It remains primarily of interest to early discovery researchers .

Chemical Reactions Analysis

Ester Hydrolysis

The hexyl ester group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for generating the corresponding carboxylic acid derivative.

Reaction Conditions :

-

Basic Hydrolysis : Aqueous NaOH (1–3 M), reflux (60–100°C) for 6–12 hours .

-

Acidic Hydrolysis : Concentrated HCl (6 M), reflux for 24–48 hours .

Products :

-

Base-Catalyzed : Sodium 4-((4-methyl-3-nitrobenzoyl)amino)benzoate and hexanol.

-

Acid-Catalyzed : 4-((4-methyl-3-nitrobenzoyl)amino)benzoic acid and hexanol.

Mechanistic Insight :

The ester carbonyl undergoes nucleophilic attack by hydroxide (basic) or water (acidic), leading to cleavage of the alkoxy group .

Nitro Group Reduction

The 3-nitro substituent on the benzoyl moiety can be reduced to an amine under catalytic hydrogenation or metal-acid conditions.

Reaction Conditions :

Products :

Hexyl 4-((4-methyl-3-aminobenzoyl)amino)benzoate.

Key Data :

| Reducing Agent | Time (h) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| H₂/Pd/C | 4 | 92 | 98.5 | |

| Fe/HCl | 8 | 85 | 95 |

Application : The resulting amine can undergo diazotization or serve as a synthon for further functionalization .

Amide Bond Reactivity

The benzamide linkage is resistant to hydrolysis under mild conditions but cleaves under harsh acidic or basic environments.

Reaction Conditions :

Products :

-

4-Aminobenzoic acid (from the benzoate moiety).

-

4-Methyl-3-nitrobenzoic acid (from the benzoyl group).

Mechanistic Pathway :

Prolonged heating in strong acids/bases disrupts the amide bond via nucleophilic attack on the carbonyl carbon .

Electrophilic Aromatic Substitution

Example Reaction : Nitration

Conditions : HNO₃/H₂SO₄, 0–5°C, 2–4 hours .

Product : Hexyl 4-((4-methyl-3,5-dinitrobenzoyl)amino)benzoate (minor yield due to steric hindrance).

Thermal and Photolytic Stability

No direct data exists for this compound, but analogous nitro-aromatic esters exhibit:

-

Thermal Decomposition : Degrades above 200°C, releasing NOₓ gases .

-

Photolysis : UV light induces nitro-to-nitrite rearrangement or radical formation .

Synthetic Pathways

The compound is synthesized via a two-step sequence:

-

Acylation : Hexyl 4-aminobenzoate reacts with 4-methyl-3-nitrobenzoyl chloride in dichloromethane, catalyzed by DMAP .

-

Workup : Neutralization and recrystallization from ethanol yield the pure product (reported yield: 89%) .

Key Intermediate :

-

4-Methyl-3-nitrobenzoyl chloride : Prepared from 4-methyl-3-nitrobenzoic acid using thionyl chloride (yield: 95%) .

Reactivity Comparison Table

| Functional Group | Reaction Type | Reactivity (Relative Rate) | Conditions |

|---|---|---|---|

| Ester | Hydrolysis | High | Acidic/Basic |

| Nitro | Reduction | Moderate | H₂/Pd/C or Fe/HCl |

| Amide | Hydrolysis | Low | Harsh Acid/Base |

| Aromatic Ring | Electrophilic Substitution | Very Low | HNO₃/H₂SO₄ |

Scientific Research Applications

Pharmaceutical Applications

Hexyl 4-((4-methyl-3-nitrobenzoyl)amino)benzoate has been investigated for its potential therapeutic effects. The compound's structure suggests that it may interact with biological systems in ways that could be beneficial for drug development.

Anticancer Research

Research has indicated that compounds similar to this compound may exhibit anticancer properties. For instance, derivatives of benzoate compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

Studies involving related compounds have demonstrated anti-inflammatory effects, suggesting that this compound could potentially be used in formulations aimed at treating inflammatory diseases .

Material Science Applications

The compound's unique chemical properties make it suitable for use in material science, particularly in the development of advanced materials.

UV Absorption

This compound can be utilized as a UV filter in cosmetic formulations. Similar compounds are known to absorb harmful UV radiation, thereby protecting skin from damage and preventing photoaging .

Polymer Chemistry

In polymer chemistry, the incorporation of such compounds into polymer matrices can enhance the thermal stability and mechanical properties of materials. This application is particularly relevant in the production of coatings and films .

Biochemical Research

The biochemical applications of this compound are significant, particularly in the study of enzyme interactions and cellular processes.

Enzyme Inhibition Studies

Research indicates that compounds with similar structures may act as inhibitors for specific enzymes involved in metabolic pathways. This property can be exploited to understand metabolic disorders and develop targeted therapies .

Cellular Uptake Mechanisms

Investigations into the cellular uptake mechanisms of benzoate derivatives have revealed insights into how these compounds can be designed to enhance bioavailability and efficacy in therapeutic applications .

Case Study 1: Anticancer Activity

A study explored the anticancer activity of a related benzoate compound, demonstrating significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: UV Protection Efficacy

Another study evaluated the effectiveness of UV filters in cosmetic formulations, including those containing benzoate derivatives. Results showed a marked reduction in skin erythema following exposure to UV radiation, highlighting the protective potential of such compounds .

Mechanism of Action

The precise mechanism by which Hexyl 4-((4-methyl-3-nitrobenzoyl)amino)benzoate exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

While Hexyl 4-((4-methyl-3-nitrobenzoyl)amino)benzoate is rare, we can compare it with similar compounds:

Methyl 4-((3-nitrobenzoyl)amino)benzoate: A related compound with a different alkyl group .

Propyl 4-((4-methoxy-3-nitrobenzoyl)amino)benzoate: Another analog with distinct substituents .

Biological Activity

Hexyl 4-((4-methyl-3-nitrobenzoyl)amino)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by a hexyl chain and a nitro-substituted benzamide moiety. Its structure can be represented as follows:

This compound's design suggests potential interactions with biological targets, particularly in cancer biology and enzyme inhibition.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that compounds with similar structures often modulate enzyme activities or receptor functions, potentially leading to various pharmacological effects .

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation and survival.

- Receptor Modulation: It may interact with receptors that regulate apoptosis and cell cycle progression.

Anticancer Properties

Numerous studies have explored the anticancer potential of compounds structurally related to this compound. For example, derivatives of benzoates have shown significant cytotoxic effects on various cancer cell lines by inducing apoptosis through caspase activation .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 10.28 | Caspase activation |

| HepG2 | 8.107 | Extrinsic apoptotic pathway |

| MCF7 | 5.0 | Cell cycle arrest at G1 phase |

These findings highlight the compound's potential as an anticancer agent, particularly against lung and liver cancer cells.

Enzyme Inhibition Studies

Research has demonstrated that similar compounds can inhibit tyrosine kinases, such as EGFR, which play pivotal roles in tumor growth and metastasis . For instance, a study reported that related compounds exhibited IC50 values in the low micromolar range against EGFR, indicating promising inhibitory activity.

Case Studies

-

Study on Anticancer Activity:

A study investigated the effects of this compound on A549 lung carcinoma cells. The results showed significant cytotoxicity with an IC50 value of approximately 10.28 µM, indicating effective inhibition of cell proliferation through apoptosis induction via caspases . -

EGFR Inhibition:

Another study focused on the inhibition of EGFR by similar benzoate derivatives. The results demonstrated that these compounds could effectively block the kinase activity of EGFR, leading to reduced cell viability in cancer cell lines such as HCT116 and HepG2 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Hexyl 4-((4-methyl-3-nitrobenzoyl)amino)benzoate, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Synthesize 4-methyl-3-nitrobenzoyl chloride via nitration of 4-methylbenzoyl chloride using HNO₃/H₂SO₄ under controlled temperature (0–5°C).

- Step 2 : React the acyl chloride with 4-aminobenzoic acid in dry THF with triethylamine (TEA) as a base to form the intermediate amide.

- Step 3 : Esterify the carboxylic acid group using hexanol in the presence of DCC/DMAP catalysts in dichloromethane (DCM) .

- Key Variables : Reaction time (12–24 hrs for amidation), temperature (room temperature for esterification), and stoichiometric ratios (1:1.2 acyl chloride:amine). Yield optimization requires monitoring by TLC and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitro-substituted benzene), methyl groups (δ 2.5 ppm for 4-methyl), and hexyl chain signals (δ 0.8–1.7 ppm). The amide NH proton may appear as a broad singlet (δ ~10 ppm) .

- FT-IR : Confirm the ester C=O stretch (~1720 cm⁻¹), amide C=O (~1680 cm⁻¹), and nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹) .

- MS (ESI) : Look for molecular ion [M+H]⁺ at m/z 401.3 (C₂₁H₂₃N₂O₅). Fragmentation patterns include loss of hexyloxy (–116 Da) and nitro group (–46 Da) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodology :

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 25°C and 40°C. Monitor decomposition via HPLC-UV at 254 nm. The ester group is prone to hydrolysis under alkaline conditions (pH >10), while the nitro group may reduce under acidic/reducing environments .

- Thermal Stability : Use TGA/DSC to assess decomposition temperatures. Expected stability up to 150°C, with decomposition peaks correlating to ester and nitro group breakdown .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, QSAR) predict the reactivity and biological activity of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electrostatic potential surfaces, highlighting electrophilic sites (nitro group) and nucleophilic regions (amide NH).

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioavailability. Compare with structurally similar UV filters (e.g., SARASORB DHHB ) to infer potential enzyme inhibition (e.g., tyrosinase) .

Q. What crystallographic strategies (e.g., SHELX refinement) are suitable for resolving its solid-state structure?

- Methodology :

- Crystal Growth : Use slow evaporation from a DCM/hexane mixture. Single-crystal X-ray diffraction (SC-XRD) data collected at 100 K.

- SHELX Refinement : Employ SHELXL for structure solution, leveraging direct methods for phase determination. Key refinement steps include anisotropic displacement parameters for non-H atoms and riding models for H atoms .

Q. How can conflicting spectroscopic data (e.g., unexpected NMR splitting) be resolved during characterization?

- Methodology :

- Variable Temperature NMR : Assess dynamic effects (e.g., hindered rotation of the amide group) by acquiring spectra at 25°C and –40°C.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, NOESY can confirm spatial proximity between the hexyl chain and aromatic protons .

Q. What are the implications of the nitro group’s electronic effects on the compound’s reactivity in photostability studies?

- Methodology :

- UV-Vis Spectroscopy : Measure λmax in ethanol (expected ~320 nm due to nitro-aromatic conjugation).

- Photodegradation : Expose to UV light (λ = 310 nm) and monitor degradation products via LC-MS. Nitro-to-nitroso reduction or ring-opening pathways may occur, depending on solvent polarity .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar benzoate esters?

- Analysis :

- Catalyst Comparison : Yields for DCC/DMAP-mediated esterification (85–90% ) vs. H₂SO₄-catalyzed methods (60–70% ) may arise from side reactions (e.g., acid-catalyzed hydrolysis).

- Purification Impact : Column chromatography (≥95% purity) vs. recrystallization (80–85% purity) can lead to yield variations. Validate purity via HPLC before yield comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.